molecular formula C13H12N6OS B2522740 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1421526-90-0

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2522740
CAS No.: 1421526-90-0
M. Wt: 300.34
InChI Key: HFMBNHGIIHVNES-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide: is a complex organic compound featuring a pyrazolyl group, a pyrimidinyl group, and a dimethylthiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrimidinyl intermediates. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents include palladium catalysts, strong bases, and solvents like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Process optimization techniques, such as reaction temperature control and the use of high-throughput screening, are employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide

  • N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1,3,5]triazin-4-amine

  • N-ethyl-2-(1H-pyrazol-1-yl)ethanamine

Uniqueness: N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2,4-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c1-8-11(21-9(2)17-8)12(20)18-10-6-14-13(15-7-10)19-5-3-4-16-19/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMBNHGIIHVNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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